molecular formula C17H20FN5O3 B11565825 7-(2-fluorobenzyl)-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-fluorobenzyl)-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11565825
M. Wt: 361.4 g/mol
InChI Key: CNLCRFLZLVPLLU-UHFFFAOYSA-N
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Description

7-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a fluorophenyl group, a hydroxypropylamino group, and a dimethyl-tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the fluorophenylmethyl intermediate, followed by the introduction of the hydroxypropylamino group through nucleophilic substitution reactions. The final step involves the formation of the dimethyl-tetrahydropurine core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropylamino group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a more reactive phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl and hydroxypropylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fluorophenyl group makes it a valuable intermediate in the synthesis of fluorinated organic compounds.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new medications.

Industry

Mechanism of Action

The mechanism of action of 7-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the hydroxypropylamino group can participate in hydrogen bonding and other interactions. The dimethyl-tetrahydropurine core provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-CHLOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 7-[(2-BROMOPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The presence of the fluorophenyl group in 7-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s reactivity, binding affinity, and overall stability, making it unique in its class.

This detailed article provides a comprehensive overview of 7-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20FN5O3

Molecular Weight

361.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)methyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H20FN5O3/c1-21-14-13(15(25)22(2)17(21)26)23(16(20-14)19-8-5-9-24)10-11-6-3-4-7-12(11)18/h3-4,6-7,24H,5,8-10H2,1-2H3,(H,19,20)

InChI Key

CNLCRFLZLVPLLU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CC3=CC=CC=C3F

Origin of Product

United States

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